

comparing the properties of PEN and PET plastics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl 2,6-naphthalenedicarboxylate
Cat. No.:	B1345185

[Get Quote](#)

A Comprehensive Comparison of PEN and PET Plastics for Researchers and Drug Development Professionals

Polyethylene naphthalate (PEN) and polyethylene terephthalate (PET) are both semi-aromatic polyesters with a wide range of applications in packaging, electronics, and medical devices. While they share a similar chemical backbone, the substitution of a naphthalene ring in PEN for the phenyl ring in PET results in significant differences in their thermal, mechanical, barrier, and optical properties. This guide provides an in-depth comparison of these two polymers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific applications.

Chemical Structure

The primary difference between PEN and PET lies in their aromatic structures. PET contains a single phenyl ring in its repeating unit, while PEN incorporates a larger, more rigid naphthalene ring structure. This fundamental structural difference is the primary driver for the distinct properties of the two polymers.

Polyethylene Terephthalate (PET)

Polyethylene Naphthalate (PEN)

[Click to download full resolution via product page](#)

Figure 1: Chemical structures of PET and PEN.

Comparative Performance Data

The following table summarizes the key quantitative differences in the properties of PEN and PET, compiled from various experimental studies.

Property	PEN	PET	Test Method
Thermal Properties			
Glass Transition Temperature (Tg)	120-125 °C[1][2]	75-80 °C[1][2]	ASTM D3418
Melting Temperature (Tm)	~265-270 °C	~250-260 °C	ASTM D3418
Heat Deflection Temperature (HDT)	Higher	Lower	ASTM D648
Coefficient of Thermal Expansion (CTE)	18-20 ppm/°C	20-25 ppm/°C[3]	-
Mechanical Properties			
Tensile Strength	~241 MPa (35 kpsi)	~172 MPa (25 kpsi)	ASTM D638
Young's Modulus	~5500 MPa	~4100 MPa	ASTM D638
Elongation at Break	~50%	~50%	ASTM D638
Barrier Properties			
Oxygen Permeability	Lower	Higher	ASTM D3985
Water Vapor Transmission Rate (WVTR)	Lower	Higher	ASTM F1249
Carbon Dioxide Permeability	Lower	Higher	-
Optical Properties			
Refractive Index	~1.64	~1.58	-
UV Cutoff Wavelength	~380 nm	~315 nm	UV-Vis Spectroscopy
Other Properties			
Hydrolysis Resistance	Better	Good	-
UV Resistance	Better	Good	-

Detailed Property Comparison

Thermal Properties

PEN exhibits significantly higher thermal stability compared to PET. Its glass transition temperature (Tg) is approximately 40-50°C higher than that of PET, and its melting temperature (Tm) is also higher.^{[1][2]} This superior thermal resistance makes PEN a more suitable material for applications involving high-temperature processing or use, such as in electronic components and autoclavable medical devices. The higher Tg of PEN also contributes to better dimensional stability at elevated temperatures.

Mechanical Properties

The rigid naphthalene structure in PEN leads to enhanced mechanical properties compared to PET. PEN films have a higher tensile strength and Young's modulus, making them stiffer and stronger.^{[1][2]} This increased rigidity can be advantageous in applications requiring high mechanical integrity and dimensional stability. However, both polymers exhibit similar elongation at break, indicating comparable ductility.

Barrier Properties

PEN demonstrates superior barrier properties against gases like oxygen and carbon dioxide, as well as water vapor.^{[1][2]} The denser molecular packing and reduced chain mobility due to the naphthalene rings in PEN hinder the diffusion of small molecules. This makes PEN an excellent choice for packaging oxygen-sensitive products and for applications where maintaining a specific gaseous environment is critical.

Optical Properties

Both PEN and PET are transparent materials, but they have different optical characteristics. PEN has a higher refractive index than PET. A key differentiator is their UV blocking capability. PEN provides a significantly better barrier to ultraviolet (UV) radiation, cutting off wavelengths up to around 380 nm, whereas PET's cutoff is closer to 315 nm. This inherent UV resistance makes PEN suitable for applications requiring protection from UV degradation without the need for additional coatings or additives.

Chemical Resistance and Durability

PEN generally exhibits better resistance to hydrolysis and chemicals compared to PET.[\[1\]](#)[\[2\]](#)

This enhanced durability makes it a more robust material for use in harsh chemical environments or for applications requiring long-term stability.

Experimental Methodologies

The data presented in this guide are based on standardized experimental protocols to ensure comparability and reliability. Below are brief descriptions of the key test methods used to characterize the properties of PEN and PET.

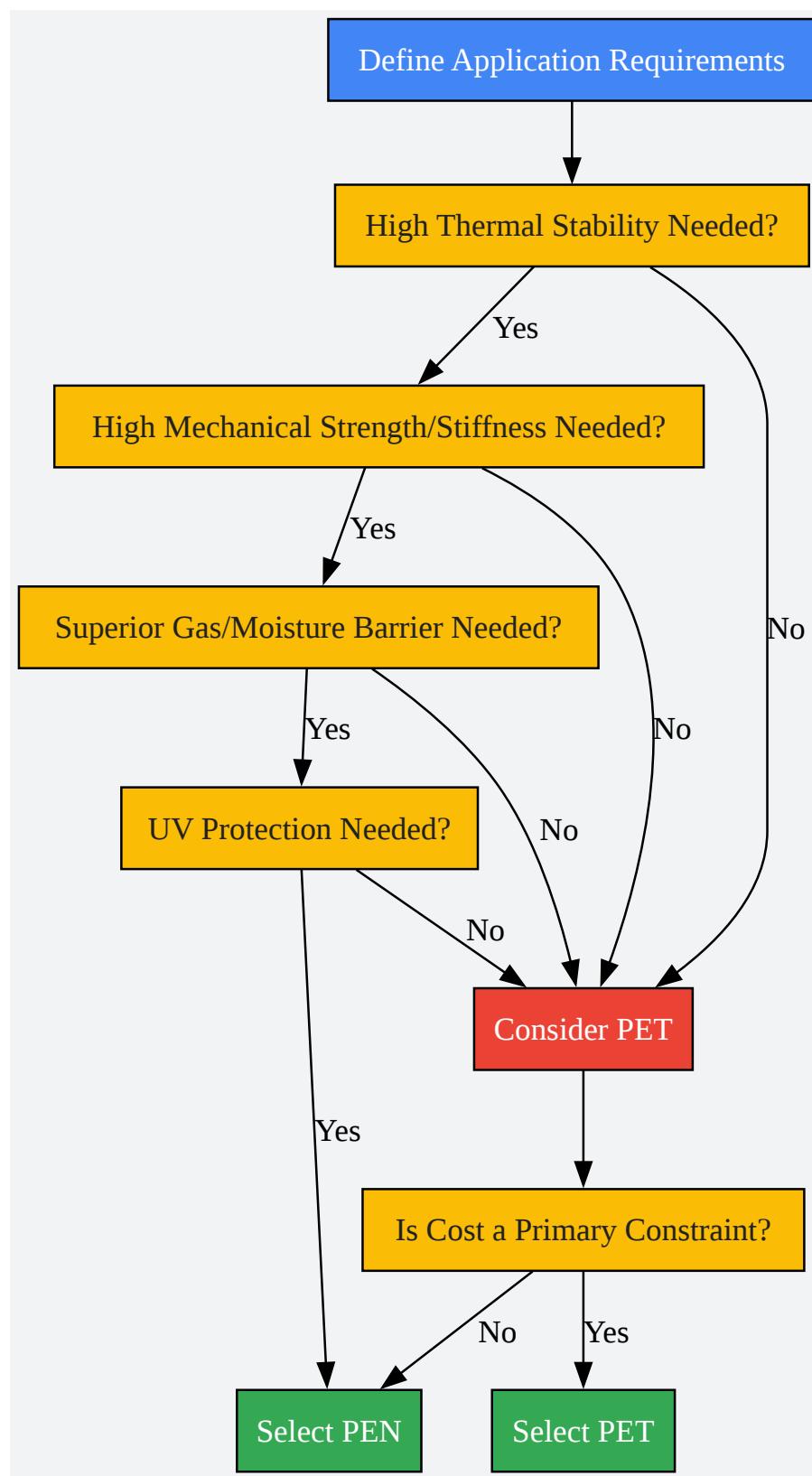
Thermal Analysis: Differential Scanning Calorimetry (DSC)

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
- Protocol (based on ASTM D3418): A small, weighed sample of the polymer is placed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The heat flow to the sample is monitored, and the resulting thermogram is analyzed to identify the temperatures of thermal transitions.

Mechanical Analysis: Dynamic Mechanical Thermal Analysis (DMTA)

- Principle: DMTA applies an oscillating force to a sample and measures its mechanical response as a function of temperature. This provides information on the material's stiffness (storage modulus, E'), energy dissipation (loss modulus, E''), and damping characteristics (tan delta).
- Protocol (based on ASTM D4065): A rectangular film sample is clamped in the instrument and subjected to a sinusoidal strain at a fixed frequency. The temperature is ramped at a controlled rate, and the storage modulus, loss modulus, and tan delta are recorded. The peak of the tan delta curve is often used to determine the glass transition temperature.

Barrier Analysis: Oxygen Transmission Rate (OTR)


- Principle: This test measures the steady-state rate at which oxygen gas permeates through a plastic film.
- Protocol (based on ASTM D3985): The film sample is sealed between two chambers. One chamber contains a controlled concentration of oxygen, while the other is purged with an oxygen-free carrier gas (e.g., nitrogen). A coulometric sensor in the carrier gas stream detects the amount of oxygen that permeates through the film over time.

Optical Analysis: UV-Visible (UV-Vis) Spectroscopy

- Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a material. This can be used to determine the UV cutoff wavelength, which is the wavelength below which the material significantly absorbs UV radiation.
- Protocol: A thin film of the polymer is placed in the beam path of a UV-Vis spectrophotometer. The absorbance or transmittance of the film is measured across a range of wavelengths (e.g., 200-800 nm). The UV cutoff is typically defined as the wavelength at which the transmittance drops to a certain level (e.g., 1%).

Logical Workflow for Material Selection

The choice between PEN and PET for a specific application depends on a careful evaluation of the required performance characteristics. The following diagram illustrates a logical workflow for this selection process.

[Click to download full resolution via product page](#)**Figure 2:** Decision workflow for selecting between PEN and PET.

Conclusion

PEN offers a significant performance advantage over PET in terms of thermal stability, mechanical strength, barrier properties, and UV resistance. These enhanced properties are a direct result of the rigid and larger naphthalene ring in its chemical structure. For demanding applications in the fields of electronics, high-performance packaging, and medical devices where these characteristics are critical, PEN is the superior choice. However, PET remains a cost-effective and suitable alternative for applications where the performance requirements are less stringent. This guide provides the foundational data and experimental context to aid researchers and professionals in making an informed material selection based on the specific needs of their projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. file.yizimg.com [file.yizimg.com]
- 3. OTR Oxygen Transmission Rate ASTM D3985 - Labthink [labthinkinternational.com]
- To cite this document: BenchChem. [comparing the properties of PEN and PET plastics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345185#comparing-the-properties-of-pen-and-pet-plastics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com